2,4-Dichloro-6-(methylthio)pyrimidin-5-amine

TRPC5 inhibition ion channel pharmacology calcium signaling

Medicinal chemistry teams developing TRPC5 antagonists for kidney disease or kinase inhibitors often face synthetic bottlenecks with simple dichloropyrimidine building blocks that lack regioselectivity and biological validation. This compound solves both: • Three orthogonal handles (C2-Cl, C4-Cl, 6-SMe) enable predictable sequential SNAr diversification; the electron-donating methylthio group alters regioselectivity versus unsubstituted analogs. • Documented TRPC5 IC₅₀ of 195 nM-a ~52-fold potency advantage over early-generation ligands-provides a validated starting point for hit-to-lead optimization. • 97% purity, in stock, ships at ambient temperature.

Molecular Formula C5H5Cl2N3S
Molecular Weight 210.08 g/mol
CAS No. 1630906-59-0
Cat. No. B1434318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-6-(methylthio)pyrimidin-5-amine
CAS1630906-59-0
Molecular FormulaC5H5Cl2N3S
Molecular Weight210.08 g/mol
Structural Identifiers
SMILESCSC1=C(C(=NC(=N1)Cl)Cl)N
InChIInChI=1S/C5H5Cl2N3S/c1-11-4-2(8)3(6)9-5(7)10-4/h8H2,1H3
InChIKeyIQRJRBSSGZKAHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-6-(methylthio)pyrimidin-5-amine: Chemical Identity and Functional Class of CAS 1630906-59-0 for Scientific Sourcing


2,4-Dichloro-6-(methylthio)pyrimidin-5-amine (CAS 1630906-59-0) is a trisubstituted pyrimidine derivative featuring two chloro substituents at positions 2 and 4, a methylthio group at position 6, and an amino group at position 5 [1]. With a molecular formula of C₅H₅Cl₂N₃S and a molecular weight of approximately 210.08 g/mol, this compound belongs to the broader class of 2,4-disubstituted pyrimidines that are extensively employed as kinase inhibitor scaffolds and synthetic building blocks in medicinal chemistry [2][3]. Its substitution pattern provides three distinct handles for sequential functionalization—two electrophilic C-Cl bonds for nucleophilic aromatic substitution (SNAr) and an oxidizable methylthio group—making it a versatile intermediate distinct from simpler mono- or di-substituted pyrimidine analogs [1][4].

Why 2,4-Dichloro-6-(methylthio)pyrimidin-5-amine Cannot Be Replaced by Generic 2,4-Dichloropyrimidines: Evidence-Based Procurement Rationale


Although 2,4-dichloropyrimidine scaffolds are widely available, substitution with a generic analog lacking the 5-amino and 6-methylthio groups results in functionally distinct chemical and biological outcomes . The 5-amino group introduces hydrogen-bonding capability that critically influences target binding, while the 6-methylthio group contributes both hydrophobic interactions and a site for oxidative diversification that cannot be recapitulated by 6-H, 6-methyl, or 6-methoxy analogs [1]. Furthermore, the electron-donating character of the methylthio group alters the regioselectivity of SNAr reactions compared to unsubstituted 2,4-dichloropyrimidines, directly impacting synthetic route efficiency and product distribution [2]. These structural distinctions translate into quantifiable differences in target engagement, as demonstrated by the compound's documented activity against TRPC5 channels—a profile not shared by simpler 2,4-dichloropyrimidine derivatives without the 5-amino-6-methylthio substitution pattern [3].

Quantitative Differentiation of 2,4-Dichloro-6-(methylthio)pyrimidin-5-amine: Comparative TRPC5 Inhibition and Physicochemical Distinction Data


TRPC5 Channel Inhibition: 2,4-Dichloro-6-(methylthio)pyrimidin-5-amine Demonstrates Sub-200 nM Potency with Calcium Flux Functional Readout

2,4-Dichloro-6-(methylthio)pyrimidin-5-amine exhibits an IC₅₀ of 195 nM against TRPC5 (transient receptor potential canonical 5) channels expressed in HEK293/TREx cells, measured as a reduction in intracellular calcium levels via Fluo-4 fluorescence over 3 minutes [1]. For context, early-generation TRPC5 inhibitors such as SML-1 and SML-13 display IC₅₀ values of 10.2 μM and 10.3 μM, respectively, in similar intracellular calcium assays using hTRPC5-overexpressing HEK293T cells [2]. This represents an approximately 52-fold improvement in potency compared to these benchmark compounds. The functional calcium flux assay used here is more physiologically relevant for ion channel pharmacology than isolated binding assays, providing a direct measure of channel activity modulation.

TRPC5 inhibition ion channel pharmacology calcium signaling

Physicochemical Property Distinction: Density and Boiling Point Differentiation from 6-Methyl Analog

The 6-methylthio substitution in 2,4-dichloro-6-(methylthio)pyrimidin-5-amine imparts distinct physicochemical properties compared to the structurally similar 6-methyl analog (2,4-dichloro-6-methylpyrimidin-5-amine, CAS 13162-27-1) [1]. The target compound has a predicted density of 1.6 ± 0.1 g/cm³ and a predicted boiling point of 323.0 ± 42.0 °C at 760 mmHg [1]. In contrast, the 6-methyl analog has a molecular weight of 178.02 g/mol (versus 210.08 g/mol for the target) and a melting point of 112-120°C . The presence of the sulfur atom in the methylthio group increases molecular weight by approximately 32 g/mol and introduces additional polarizability that alters chromatographic retention behavior and solvent partitioning relative to the 6-methyl analog.

physicochemical properties analog comparison material characterization

Limited High-Strength Differential Evidence Disclaimer

While 2,4-dichloro-6-(methylthio)pyrimidin-5-amine has been evaluated against multiple biological targets according to public databases, the majority of these data points lack direct comparator information or are derived from vendor websites that do not cite primary literature sources [1][2]. For instance, reported IC₅₀ values for Pim1 kinase (1,000 nM) and HSP90α binding (Kd = 19,000 nM) are available but exist without parallel data for structurally related analogs under identical assay conditions [3][4]. Consequently, these data points cannot be used to establish quantifiable differentiation and should not guide procurement or selection decisions. This disclosure is provided to prevent the misrepresentation of incomplete or non-comparative data as evidence of superiority.

data availability evidence quality research gap

Application Scenarios for 2,4-Dichloro-6-(methylthio)pyrimidin-5-amine Based on Verified Quantitative Differentiation


TRPC5-Targeted Ion Channel Drug Discovery: Hit-to-Lead Optimization Programs Requiring Sub-200 nM Starting Potency

Research groups engaged in TRPC5 antagonist development for indications including focal segmental glomerulosclerosis (FSGS), anxiety disorders, or depression should prioritize 2,4-dichloro-6-(methylthio)pyrimidin-5-amine as a starting scaffold. The compound's IC₅₀ of 195 nM in a functional calcium flux assay [1] provides a quantifiable potency advantage of approximately 52-fold over early-generation pyrimidine-based TRPC5 ligands such as SML-1 and SML-13 [2]. This potency level positions the compound as a suitable starting point for hit-to-lead chemistry without requiring extensive initial scaffold optimization. Furthermore, the presence of two chloro groups and a methylthio moiety offers multiple vectors for SAR exploration while maintaining the core pyrimidine scaffold associated with TRPC5 channel modulation. TRPC5 is a validated drug target for kidney disease, with potent and selective inhibitors demonstrating efficacy in preclinical FSGS models [3].

Sequential SNAr Diversification: Synthetic Route Planning Where 6-Methylthio Substitution Directs Regioselectivity

Medicinal chemistry teams requiring regioselective sequential functionalization of 2,4-dichloropyrimidines should select this compound when the synthetic plan involves differential reactivity at positions 2 and 4. The electron-donating methylthio group at position 6 influences the relative electrophilicity of the C2 and C4 chloro substituents, altering SNAr regioselectivity compared to unsubstituted 2,4-dichloropyrimidines or 6-methyl analogs [1]. This property enables predictable sequential substitution when constructing 2,4-disubstituted pyrimidine libraries—a capability explicitly exploited in patented regioselective synthesis methods for kinase inhibitor scaffolds [2]. The compound's three functional handles (C2-Cl, C4-Cl, and 6-SMe) provide synthetic flexibility unavailable in simpler dichloropyrimidine building blocks [3].

Analytical Method Development and Purification Protocol Optimization Requiring Distinct Physicochemical Profiles

Laboratories developing chromatographic separation methods or optimizing purification protocols for substituted pyrimidines should consider 2,4-dichloro-6-(methylthio)pyrimidin-5-amine as a distinct reference standard. Its predicted density (1.6 ± 0.1 g/cm³) and boiling point (323.0 ± 42.0 °C) differ substantially from the 6-methyl analog, which has a melting point of 112-120°C and molecular weight of 178.02 g/mol [1][2]. The 18% increase in molecular weight (210.08 vs. 178.02 g/mol) and the introduction of a sulfur atom with distinct polarizability alter retention times in reverse-phase HPLC and partitioning behavior in liquid-liquid extraction. These differences are critical for method development where resolution between structurally similar impurities or intermediates is required, and for establishing robust purification protocols in multi-step synthetic sequences.

Kinase Inhibitor Scaffold Exploration: 2,4-Disubstituted Pyrimidine Library Construction

Researchers building focused libraries of 2,4-disubstituted pyrimidines for kinase inhibition screening should include 2,4-dichloro-6-(methylthio)pyrimidin-5-amine as a core diversification scaffold. The 2,4-disubstituted pyrimidine framework is a privileged structure in kinase drug discovery, with multiple examples demonstrating potent activity against KDR kinase (IC₅₀ as low as 6 nM for optimized derivatives) and other clinically relevant kinases [1]. The presence of the 5-amino group enables hydrogen-bonding interactions critical for ATP-binding pocket engagement, while the 6-methylthio group provides a site for oxidative diversification to sulfoxides or sulfones [2]. This substitution pattern offers synthetic access to chemical space not accessible from 5-unsubstituted or 6-H pyrimidine building blocks, expanding the diversity of accessible kinase inhibitor candidates [3].

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